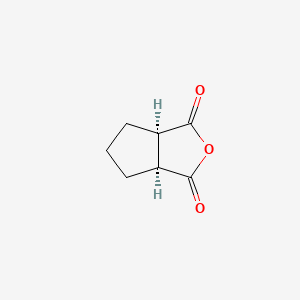

cis-1,2-Cyclopentanedicarboxylic anhydride

描述

Overview of Cyclic Anhydrides in Organic Chemistry

Cyclic anhydrides are a class of organic compounds characterized by a ring structure containing an anhydride (B1165640) functional group (-C(O)OC(O)-). youtube.com They are a special type of acid anhydride formed through the intramolecular dehydration of a dicarboxylic acid, where two carboxylic acid groups within the same molecule lose a molecule of water to form the ring. youtube.com This process is often achieved by gently heating the corresponding dicarboxylic acid. youtube.comlibretexts.org

The stability and reactivity of cyclic anhydrides are influenced by the size of the ring formed. Five- and six-membered rings, such as succinic anhydride and glutaric anhydride, are the most common and readily formed. wikipedia.orgfiveable.me The carbonyl carbons in the anhydride group are electrophilic, making them susceptible to attack by nucleophiles. youtube.com This reactivity is central to their utility in organic synthesis. youtube.com Common reactions include hydrolysis, where the anhydride ring is opened by water to regenerate the dicarboxylic acid, and nucleophilic acyl substitution, where reactions with alcohols or amines yield esters or amides, respectively. youtube.comlibretexts.orgwikipedia.org

Cyclic anhydrides are valuable intermediates in various chemical processes. youtube.com They are widely used in polymer chemistry and as reagents in the synthesis of pharmaceuticals and other fine chemicals. youtube.com Spectroscopically, they are identifiable by two distinct carbonyl stretching peaks in their infrared spectra, which arise from the symmetric and asymmetric stretching of the two carbonyl groups. youtube.com

Significance of Stereoisomerism in Chemical Functionality

Stereochemistry is a fundamental branch of chemistry that studies the three-dimensional arrangement of atoms within molecules. solubilityofthings.com Compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. solubilityofthings.com This seemingly subtle difference in 3D structure can have profound effects on a molecule's physical, chemical, and biological properties. studysmarter.co.uk The principle that the shape of a molecule dictates its function is a cornerstone of modern chemistry and biology. solubilityofthings.com

There are two main types of stereoisomers: enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. britannica.com The phenomenon of "handedness," known as chirality, is crucial. britannica.com Just as a left hand will not fit into a right glove, chiral molecules often interact differently with other chiral molecules or environments. libretexts.org

This specificity is of paramount importance in biological systems. studysmarter.co.uk Enzymes, which are themselves chiral, often interact with only one specific stereoisomer of a substrate. studysmarter.co.uk This high degree of stereospecificity explains why different stereoisomers of a drug can have vastly different pharmacological effects. researchgate.net In some cases, one isomer may be therapeutically active while its mirror image is inactive or even harmful, a fact that has had significant implications for the pharmaceutical industry. solubilityofthings.comstudysmarter.co.uk Therefore, understanding and controlling stereoisomerism is critical in fields like medicinal chemistry and drug design. solubilityofthings.comresearchgate.net

Focus on cis-1,2-Cyclopentanedicarboxylic Anhydride: Academic Context and Research Significance

This compound is a cyclic anhydride derived from cis-1,2-cyclopentanedicarboxylic acid. The "cis" designation indicates that the two carboxyl groups of the parent dicarboxylic acid are on the same side of the cyclopentane (B165970) ring, which allows for the formation of the cyclic anhydride upon dehydration. This compound serves as a valuable organic intermediate and building block in synthetic chemistry. guidechem.com

Its research significance lies primarily in its use as a starting material for more complex molecules, particularly in medicinal chemistry. guidechem.com It is a key reagent in the synthesis of various proline derivatives. guidechem.comchemicalbook.com Proline and its derivatives are important components in small molecule catalysis and are incorporated as synthetic building blocks in a number of marketed drugs, including certain inhibitors for dipeptidyl peptidase-4 (used in diabetes treatment) and anti-HCV drugs like Telaprevir. guidechem.comchemicalbook.comchemicalbook.com The rigid cyclopentane framework of the anhydride provides a defined stereochemical scaffold for constructing these elaborate pharmaceutical compounds.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 73-74 °C |

| Boiling Point | 84-86 °C at 0.5 mmHg |

| CAS Number | 35878-28-5 |

Structure

3D Structure

属性

IUPAC Name |

(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSRALOLNIBERV-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35878-28-5 | |

| Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization

The formation of cis-1,2-Cyclopentanedicarboxylic anhydride (B1165640) relies on the availability of suitable precursor compounds that can be chemically transformed into the target anhydride.

Synthesis from cis-1,2-Cyclopentanedicarboxylic Acid

A primary and direct method for preparing cis-1,2-Cyclopentanedicarboxylic anhydride is through the dehydration of cis-1,2-Cyclopentanedicarboxylic acid. guidechem.com This intramolecular condensation reaction results in the formation of the cyclic anhydride.

The conversion of cis-1,2-Cyclopentanedicarboxylic acid to its anhydride is commonly facilitated by the use of a dehydrating agent, with acetic anhydride being a frequently employed reagent. guidechem.comlookchem.com The reaction typically involves heating the dicarboxylic acid in the presence of excess acetic anhydride. guidechem.com This process not only serves as a dehydrating agent but can also act as the solvent for the reaction.

One reported procedure involves heating a mixture of cis-1,2-Cyclopentanedicarboxylic acid and acetic anhydride under reflux for several hours. guidechem.com For instance, a solution of 90 g of the dicarboxylic acid in 1080 ml of acetic anhydride was heated at reflux for 20 hours. guidechem.com Another example details refluxing 2g of the acid in 126.4ml of acetic anhydride for 10 hours. guidechem.com Following the reaction, the excess acetic anhydride is removed, often by distillation under reduced pressure, to yield the crude anhydride product. guidechem.com

Table 1: Reaction Conditions for Synthesis from cis-1,2-Cyclopentanedicarboxylic Acid

| Reactant | Reagent | Reaction Time | Temperature | Outcome |

|---|---|---|---|---|

| cis-1,2-Cyclopentanedicarboxylic Acid (90g) | Acetic Anhydride (1080ml) | 20 hours | Reflux | This compound (55g) |

The efficiency of the synthesis is dependent on the optimization of reaction parameters such as reaction time and temperature. The goal is to achieve a high yield of the desired anhydride while minimizing the formation of byproducts.

In one documented synthesis, the reaction of cis-1,2-Cyclopentanedicarboxylic acid with acetic anhydride yielded the target anhydride in 89% yield after distillation of the oily residue. guidechem.com This high yield suggests that the dehydration reaction using acetic anhydride is an effective method for the preparation of this compound. Further purification of the crude product can be achieved through techniques like distillation to obtain the final, pure compound. guidechem.com

Derivatization from other Cyclic Compounds

Alternative synthetic routes to this compound and its precursors involve the chemical modification of other cyclic molecules.

An indirect pathway to the precursor, cis-1,2-Cyclopentanedicarboxylic acid, involves a ring contraction of a cyclohexanone (B45756) derivative. Specifically, the synthesis can start from ethyl 2-oxocyclohexanecarboxylate. guidechem.com This process begins with the bromination of the starting material, followed by treatment with a base such as potassium hydroxide. guidechem.com This sequence of reactions induces a Favorskii-type rearrangement, leading to the contraction of the six-membered ring to a five-membered ring and the formation of cis-1,2-Cyclopentanedicarboxylic acid. guidechem.comgoogle.com The resulting dicarboxylic acid can then be converted to the anhydride as described previously. One study reported a 63% yield for the formation of cis-1,2-Cyclopentanedicarboxylic acid from ethyl 2-oxocyclohexanecarboxylate. guidechem.com

Table 2: Synthesis via Ring Contraction

| Starting Material | Key Intermediate | Final Product | Yield |

|---|

Information on the direct hydrolysis of 2-Cyclopentanecarboxylic Acid-5,5'-hydantoin to form this compound was not available in the searched results. However, related cyclopentane (B165970) derivatives are of interest in medicinal chemistry.

Oxidation of Cyclopentene (B43876) Derivatives

The synthesis of cis-1,2-cyclopentanedicarboxylic acid, the direct precursor to the anhydride, can be accomplished through the oxidation of derivatives of cyclopentene. This method involves the cleavage of the cyclopentene ring's double bond to introduce two carboxylic acid groups in a cis configuration. The resulting diacid is then typically dehydrated, often by heating with a reagent like acetic anhydride, to form the cyclic this compound.

One method for achieving this transformation involves the oxidation of cyclopentene using hydrogen peroxide in a two-phase system, which can yield 1,2-cyclopentanediol. researchgate.net Further oxidation of the diol can lead to the desired dicarboxylic acid. The spatial arrangement of the hydroxyl groups in the intermediate diol is crucial; cis-diols, where the hydroxyl groups are on the same side of the ring, are particularly reactive towards oxidizing agents like periodic acid, which cleaves the carbon-carbon bond between them to form the dicarbonyl compound that can be further oxidized to the diacid. vaia.com

Stereoselective Synthesis

The prochiral nature of this compound makes it an excellent substrate for stereoselective reactions, enabling the synthesis of chiral molecules with high enantiomeric purity.

This compound serves as a key reagent in the enantioselective synthesis of disubstituted proline derivatives. chemicalbook.com Proline and its analogues are important components of many biologically active molecules, and their conformational restrictions are critical for their biological function. nih.govnih.gov The anhydride can be opened by a chiral auxiliary or subjected to an asymmetric reaction to create a chiral intermediate, which is then further manipulated to form the desired proline scaffold. nih.gov These synthetic strategies are crucial for producing enantiomerically pure proline derivatives used in medicinal chemistry, such as in the development of antiviral agents. nih.gov

A prominent example of stereoselective synthesis involving this compound is its asymmetric desymmetrization using cinchona alkaloids, such as quinidine (B1679956), as catalysts. buchler-gmbh.com In this reaction, the anhydride is opened by an alcohol, typically methanol (B129727), in the presence of a catalytic amount of quinidine or a modified quinidine derivative. This process yields a chiral hemiester with high enantiomeric excess (ee).

Research has shown that the use of modified cinchona alkaloids can lead to exceptionally high enantioselectivity. For instance, the ring-opening of this compound with methanol catalyzed by a specific modified quinidine derivative resulted in the formation of the corresponding hemiester with a 95% ee. This catalytic approach is highly efficient and provides predictable stereochemical outcomes.

| Anhydride Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| This compound | (DHQD)2AQN | 95% | |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | (DHQD)2AQN (5 mol%) | 97% | buchler-gmbh.com |

| 2,3-Dimethylsuccinic anhydride | Quinidine | 64% |

The stereochemical outcome of reactions involving anhydrides is highly dependent on the reaction conditions. In nucleophilic acyl substitution reactions, the approach of the nucleophile to the electrophilic carbonyl carbon of the anhydride is influenced by steric and electronic factors. The choice of catalyst, solvent, and temperature can dictate which diastereomer or enantiomer is formed preferentially.

In the context of desymmetrization, the catalyst plays the most critical role. Chiral catalysts, like the cinchona alkaloids mentioned, create a chiral environment that differentiates between the two enantiotopic carbonyl groups of the anhydride. This interaction forces the incoming nucleophile to attack from a specific face, leading to a predominance of one enantiomer of the product. youtube.com The rigidity of the cyclic anhydride structure helps in transmitting this stereochemical information effectively during the transition state.

Advanced Synthetic Strategies

Beyond direct modification, multistep pathways have been devised to construct the cyclopentane ring system of the target anhydride from acyclic precursors.

Industrial Scale Production Considerations

The industrial-scale production of this compound is primarily approached through two synthetic pathways: the dehydration of cis-1,2-cyclopentanedicarboxylic acid and a multi-step process involving a Diels-Alder reaction followed by hydrogenation. The selection of a particular route on an industrial level is governed by factors such as raw material availability and cost, process efficiency, capital expenditure for equipment, and environmental considerations.

A significant pathway commences with the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride, which forms the unsaturated intermediate, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This intermediate is then hydrogenated to yield the saturated anhydride. The industrial application of Diels-Alder reactions can be challenging due to safety and purity concerns, which may limit the scalability of batch production. To address these issues, a high-pressure continuous microreactor process is a viable industrial consideration. For large-scale applications, continuous flow chemistry offers advantages in terms of safety, scalability, and process control.

The subsequent hydrogenation of the Diels-Alder adduct is a critical step. Catalytic hydrogenation is a well-established industrial process. For large-scale production, factors such as catalyst selection, reaction conditions, and equipment design are crucial for efficiency and cost-effectiveness. The choice between heterogeneous and homogeneous catalysis depends on the required selectivity and ease of catalyst separation.

An alternative and more direct industrial route is the dehydration of cis-1,2-cyclopentanedicarboxylic acid. This method is common for the production of cyclic anhydrides from their corresponding dicarboxylic acids. On a large scale, this is often achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. Industrial processes may employ azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the formation of the anhydride.

The choice of reactor is a critical consideration for industrial production. For hydrogenation processes, a three-phase reactor is typically employed. An optimized mass transport system is necessary to ensure consistent reactor performance. A common industrial setup is the EKATO hydrogenation reactor, which utilizes a hollow-shaft gassing agitator to disperse hydrogen efficiently. For Diels-Alder reactions, particularly those with highly reactive species like cyclopentadiene, continuous flow reactors or microreactors are increasingly considered to enhance safety and control.

Downstream processing and purification are essential for obtaining a high-purity final product. Techniques such as distillation, crystallization, and filtration are standard in industrial anhydride production. The choice of method will depend on the physical properties of this compound and the impurities present from the chosen synthetic route.

Economic viability is a key driver in the selection of an industrial production process. A techno-economic analysis would consider the cost of raw materials, energy consumption, catalyst lifetime and replacement, waste disposal, and capital investment for the plant and equipment. For instance, the market for maleic anhydride, a potential precursor, is well-established, with production driven by the oxidation of n-butane or benzene. The availability and cost of cyclopentadiene would also be a significant factor in the economic feasibility of the Diels-Alder route.

Below are tables summarizing key considerations for the industrial scale production of this compound via the two primary routes.

Table 1: Industrial Production Considerations via Diels-Alder and Hydrogenation

| Parameter | Industrial Consideration | Detailed Findings |

| Reaction Type | Diels-Alder Cycloaddition followed by Catalytic Hydrogenation | The Diels-Alder reaction is a powerful tool for forming cyclic compounds, but can be challenging to scale up due to safety and purity concerns with reactive dienes. Continuous flow reactors are a modern approach to mitigate these issues. Catalytic hydrogenation is a mature industrial process, with optimization focused on catalyst efficiency and lifespan. |

| Raw Materials | Cyclopentadiene, Maleic Anhydride, Hydrogen | The availability and cost of cyclopentadiene are critical economic factors. Maleic anhydride is a readily available industrial chemical. High-purity hydrogen is required for the hydrogenation step. |

| Catalyst | Heterogeneous catalysts (e.g., Palladium on carbon) for hydrogenation | Heterogeneous catalysts are preferred for ease of separation and recycling in large-scale operations. Catalyst deactivation and regeneration are important considerations for process economics. |

| Reactor Type | Continuous Flow Reactor for Diels-Alder; Stirred Tank Reactor for Hydrogenation | Continuous reactors offer better temperature and pressure control for the exothermic Diels-Alder reaction. Stirred tank reactors with efficient gas dispersion are standard for large-scale hydrogenation. |

| Process Control | Temperature, Pressure, Reaction Time, Stoichiometry | Precise control of these parameters is crucial for maximizing yield and minimizing side reactions. Online monitoring and automated control systems are typically implemented in industrial settings. |

| Purification | Distillation, Crystallization | The final product would require purification to remove unreacted starting materials, catalyst residues, and byproducts. The choice of method depends on the physical properties of the anhydride and impurities. |

Table 2: Industrial Production Considerations via Dehydration of Dicarboxylic Acid

| Parameter | Industrial Consideration | Detailed Findings |

| Reaction Type | Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid | This is a common and direct method for producing cyclic anhydrides. The reaction is typically driven by heat and the removal of water. |

| Raw Materials | cis-1,2-Cyclopentanedicarboxylic Acid, optional dehydrating agent (e.g., Acetic Anhydride) | The availability and synthesis route of the diacid are the primary cost drivers. Using a dehydrating agent can improve reaction rates and yields but adds to raw material and separation costs. |

| Catalyst | Typically non-catalytic or acid-catalyzed | The reaction can be driven thermally. In some cases, an acid catalyst may be used to accelerate the dehydration process. |

| Reactor Type | Batch or Continuous Reactor with Distillation Column | A reactor coupled with a distillation column allows for the continuous removal of water, driving the reaction to completion. The choice between batch and continuous operation depends on the production scale. |

| Process Control | Temperature, Pressure | Control of temperature is critical to achieve dehydration without causing thermal decomposition. Reduced pressure can be used to facilitate water removal at lower temperatures. |

| Purification | Distillation, Crystallization | Purification is necessary to remove any unreacted diacid, dehydrating agent, and byproducts. High-vacuum distillation is often employed for high-boiling anhydrides. |

Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions

cis-1,2-Cyclopentanedicarboxylic anhydride (B1165640) is characterized by its reactivity towards nucleophiles, a feature governed by the two electrophilic carbonyl carbons within its five-membered anhydride ring. The cis configuration of the carboxylic acid groups in the parent diacid is crucial for the formation of this cyclic anhydride, as it allows for intramolecular dehydration. These reactions are fundamental examples of nucleophilic acyl substitution.

The ring-opening of cis-1,2-cyclopentanedicarboxylic anhydride proceeds through a characteristic nucleophilic acyl substitution mechanism, often referred to as the addition-elimination pathway. masterorganicchemistry.com This two-step process is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride. masterorganicchemistry.comlibretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the cleavage of the carbon-oxygen single bond within the anhydride ring. This step eliminates a carboxylate group, which serves as a good leaving group. masterorganicchemistry.comlibretexts.org

Proton Transfer : If the nucleophile was neutral (e.g., water, alcohol, or amine), the initially formed product is protonated. A subsequent deprotonation step, often by a base or another molecule of the nucleophile, yields the final, neutral product. libretexts.org

This sequence results in the opening of the anhydride ring and the formation of a derivative of cis-1,2-cyclopentanedicarboxylic acid.

Like other acid anhydrides, this compound readily reacts with a variety of common nucleophiles. libretexts.org The nature of the nucleophile determines the final product, as detailed below.

Water (Hydrolysis) : In the presence of water, the anhydride undergoes hydrolysis. The water molecule acts as the nucleophile, attacking a carbonyl group and leading to the opening of the ring. The final product of this reaction is the parent dicarboxylic acid, cis-1,2-cyclopentanedicarboxylic acid. libretexts.org This reaction is a reminder to protect the anhydride from moisture to avoid contamination with the diacid. libretexts.org

Alcohols (Alcoholysis) : The reaction with an alcohol yields a monoester. libretexts.org The alcohol attacks one of the carbonyl carbons, and following the addition-elimination mechanism, the ring opens to form a compound containing both a carboxylic acid group and an ester group. This desymmetrization reaction can be performed enantioselectively using organocatalysts to produce chiral hemiesters with high enantiomeric excess.

Amines (Aminolysis) : Amines react with the anhydride to form a monoamide. libretexts.org A primary or secondary amine attacks a carbonyl carbon, resulting in the formation of a product with one amide group and one carboxylic acid group. Typically, this reaction requires two equivalents of the amine; the first acts as the nucleophile, and the second acts as a base to deprotonate the intermediate and neutralize the resulting carboxylic acid. libretexts.org

The products of these reactions are summarized in the table below.

| Nucleophile | Reagent Example | Product |

| Water | H₂O | cis-1,2-Cyclopentanedicarboxylic acid |

| Alcohol | ROH (e.g., Methanol) | cis-2-(alkoxycarbonyl)cyclopentane-1-carboxylic acid |

| Amine | RNH₂ (e.g., Ammonia) | cis-2-carbamoylcyclopentane-1-carboxylic acid |

The reactivity of cyclic anhydrides in nucleophilic acyl substitution is influenced by factors such as ring strain and electronic effects.

This compound vs. cis-1,2-Cyclohexanedicarboxylic Anhydride : The five-membered ring of the cyclopentane (B165970) anhydride is more strained than the relatively strain-free six-membered ring of its cyclohexane (B81311) counterpart. nist.gov This increased ring strain in the cyclopentane system contributes to a higher reactivity towards nucleophiles, as the ring-opening reaction relieves this strain.

This compound vs. Maleic Anhydride : Maleic anhydride exhibits significantly higher reactivity than saturated cyclic anhydrides like the cyclopentane derivative. This is due to the electronic effect of the carbon-carbon double bond in the ring. The sp²-hybridized carbons are more electronegative, leading to a greater polarization of the carbonyl groups and making them more susceptible to nucleophilic attack. Furthermore, the conjugation of the double bond with the carbonyl groups stabilizes the anhydride but also contributes to its electrophilicity.

A qualitative comparison of reactivity is presented below.

| Anhydride | Key Structural Feature | Relative Reactivity |

| Maleic Anhydride | C=C double bond (conjugated) | High |

| This compound | Saturated 5-membered ring | Medium |

| cis-1,2-Cyclohexanedicarboxylic Anhydride | Saturated 6-membered ring | Low |

Derivatization Reactions

A significant derivatization reaction of this compound is its conversion to the corresponding imide, cis-cyclopentane-1,2-dicarboximide. This transformation is typically achieved by heating the anhydride with ammonia (B1221849) or a primary amine. For instance, reacting the anhydride with formamide (B127407) at elevated temperatures (around 170 °C) results in the formation of the imide with high yield. chemicalbook.com Another synthetic route involves the pyrolysis of diethyl 1,2-cyclopentanedicarboxylate with ammonia in an autoclave at temperatures between 130-280°C, which also produces the imide in excellent yield. chemicalbook.com A method starting from cyclopentane-1-formamide-2-ammonium formate (B1220265) involves heating with phosphoric acid to facilitate dehydration and cyclization, yielding the final imide product. google.com

Esterification Reactions

This compound is a valuable acylating agent that reacts with alcohols to yield monoesters. This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the carboxylate group as a leaving group, which then gets protonated to yield the final products: a monoester and a carboxylic acid. libretexts.org Pyridine is often used as a solvent or catalyst in these reactions as it can facilitate the proton transfer steps. libretexts.org

A significant application of this reaction is in the kinetic resolution of the anhydride. For instance, the reaction of racemic this compound with methanol (B129727) in the presence of a chiral catalyst like quinidine (B1679956) can proceed enantioselectively. guidechem.com This process allows for the preferential formation of one enantiomer of the methyl ester, leaving the unreacted anhydride enriched in the other enantiomer. guidechem.com

| Reactant | Reagent | Catalyst/Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| cis-1,2-Cyclopentanedicarboxylic anhydride | Methanol | Quinidine, Anhydrous Toluene | -55 °C | (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid | guidechem.com |

Amidation Reactions

Similar to esterification, this compound readily reacts with primary and secondary amines through nucleophilic acyl substitution to form amides. fiveable.melibretexts.org The amine's lone pair of electrons attacks a carbonyl carbon, leading to ring-opening and the formation of a stable amide bond on one side and a carboxylate on the other. The resulting product is a cis-2-carbamoylcyclopentane-1-carboxylic acid.

This reactivity is harnessed in the synthesis of complex molecules, particularly proline derivatives, which are significant building blocks in medicinal chemistry for drugs like hepatitis C virus protease inhibitors. guidechem.comchemicalbook.com For example, the anhydride can be reacted with dibenzylamine, followed by further reaction steps, to form intermediates like (1S, 2R)-2-(dibenzylcarbamoyl)-1-cyclopentylcarboxylic acid methyl ester. guidechem.com This demonstrates the utility of the anhydride as a starting material for creating stereochemically defined cyclic amino acid structures. guidechem.com

Formation of Salts with Organic Acids

While anhydrides are typically known to react with nucleophiles like alcohols and amines, their interaction with carboxylic acids or their salts represents a distinct type of reactivity. The reaction of an anhydride with a carboxylate salt (the conjugate base of a carboxylic acid) can proceed via nucleophilic acyl substitution. acs.org In this process, the carboxylate anion acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the cleavage of the anhydride and the formation of a new, often unsymmetrical, anhydride, along with the release of a different carboxylate as the leaving group.

This type of exchange reaction is a known method for preparing anhydrides from acid chlorides and carboxylate salts. fiveable.meacs.org The general principle involves a more reactive acylating agent reacting with a carboxylate to generate a less reactive anhydride.

Stereochemical Influences on Reactivity

Impact of cis Configuration on Chemical Transformations

The cis configuration of the two carboxyl groups in the parent diacid is fundamental to the formation and reactivity of this compound. The spatial proximity of the functional groups on the same side of the cyclopentane ring allows them to readily undergo intramolecular dehydration to form the stable five-membered anhydride ring upon heating. vaia.comquora.com

In stark contrast, the corresponding trans-1,2-cyclopentanedicarboxylic acid, where the carboxyl groups are on opposite sides of the ring, cannot undergo intramolecular cyclization to form a monomeric anhydride under similar conditions. quora.com The significant distance and incorrect stereochemical alignment between the groups prevent the necessary orbital overlap for the intramolecular nucleophilic attack to occur. stackexchange.com Formation of an anhydride from the trans isomer would require much harsher conditions, typically involving temperatures high enough to cause epimerization (isomerization) of one of the chiral centers to the cis configuration, which can then cyclize. youtube.com This inherent structural constraint makes the cis isomer uniquely suited for reactions that rely on the cyclic anhydride structure or that involve the two functional groups acting in concert.

Stereospecificity in Cycloaddition Reactions (General Principles)

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds in a controlled manner. The stereochemistry of these reactions is often dictated by the stereochemistry of the reactants, a principle known as stereospecificity. numberanalytics.comnih.gov While this compound is saturated and does not typically participate as a π-system in common cycloadditions like the Diels-Alder reaction, its unsaturated analogue, maleic anhydride, serves as a classic example of this principle.

In [4+2] Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. orientjchem.org Similarly, in [2+2] photocycloaddition reactions, the stereochemical arrangement of substituents on the alkene is preserved in the resulting cyclobutane (B1203170) ring. numberanalytics.comrsc.orgresearchgate.net For example, the photosensitized [2+2] cycloaddition of maleic anhydride with alkenes proceeds stereoselectively. rsc.orgresearchgate.net This principle ensures that the cis geometry of the anhydride ring is transferred to the newly formed ring system, allowing for the synthesis of complex, stereochemically defined polycyclic structures. rsc.org

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Modification

The reactivity of the anhydride (B1165640) functional group makes cis-1,2-cyclopentanedicarboxylic anhydride a valuable monomer and modifying agent in the synthesis and post-synthesis modification of a wide range of polymers.

This compound can be employed as a monomer in the synthesis of polyesters and polyamides. The anhydride ring can be opened by nucleophiles such as diols or diamines to form the corresponding ester or amide linkages, respectively. This ring-opening polymerization can be controlled to produce polymers with specific molecular weights and properties. For instance, the copolymerization of cyclic anhydrides with epoxides is a common method for synthesizing polyesters. This reaction typically proceeds via an alternating ring-opening mechanism, where the anhydride and epoxide monomers are incorporated into the polymer chain in a regular fashion. While specific studies detailing the use of this compound in this context are not prevalent in publicly available literature, the chemistry is analogous to that of other cyclic anhydrides used in polyester (B1180765) synthesis.

The incorporation of the cyclopentane (B165970) ring into the polymer backbone can impart unique properties to the resulting material. The rigid and non-planar structure of the cyclopentane ring can increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability. Furthermore, the cis-stereochemistry of the dicarboxylate groups influences the chain conformation and packing, which can affect the mechanical and physical properties of the polymer.

Alicyclic anhydrides, including derivatives of cyclopentanedicarboxylic acid, are effective curing agents for epoxy resins. google.com In this application, the anhydride ring reacts with the hydroxyl groups present on the epoxy resin backbone and with the epoxide groups themselves, leading to the formation of a highly crosslinked, three-dimensional network. This process, known as curing or hardening, transforms the liquid epoxy resin into a solid, infusible, and insoluble thermoset material.

The curing mechanism involves the initial opening of the anhydride ring by a hydroxyl group, forming a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester linkage, regenerating a hydroxyl group that can further react with another anhydride molecule. researchgate.nettri-iso.com This chain reaction leads to the formation of a dense network of ester crosslinks. The use of alicyclic anhydrides like this compound can offer several advantages over other types of curing agents, including low volatility, long pot life, and excellent thermal and electrical properties of the cured resin. mdpi.comtetrawill.com The properties of the final cured epoxy are dependent on the specific anhydride used, the stoichiometry of the resin-to-hardener mixture, and the curing conditions.

| Anhydride Feature | Effect on Cured Epoxy Properties |

|---|---|

| Alicyclic Structure (e.g., cyclopentane) | Good thermal stability, high glass transition temperature (Tg), good electrical insulation properties. |

| Flexibility of the Ring | Influences the toughness and flexibility of the cured resin. |

| Presence of Other Functional Groups | Can be used to introduce additional functionalities into the epoxy network. |

Chitin (B13524), a naturally abundant polysaccharide, and its deacetylated derivative, chitosan (B1678972), are attractive biopolymers for various applications due to their biocompatibility and biodegradability. However, their poor solubility in common solvents limits their processability. Chemical modification, such as esterification with dicarboxylic anhydrides, can improve their solubility and introduce new functionalities.

The primary amine groups on the chitosan backbone are reactive towards cyclic anhydrides like this compound. mdpi.com The reaction involves the nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an amide linkage and a free carboxylic acid group. researchgate.netits.ac.id This modification introduces carboxyl groups onto the chitosan backbone, transforming it into a polyampholyte with both cationic (unreacted amine groups) and anionic (newly formed carboxyl groups) functionalities. This derivatization can significantly alter the physical and chemical properties of chitosan, including its solubility, swelling behavior, and metal-ion binding capacity. While specific studies on the use of this compound for chitin or chitosan modification are not widely reported, the reaction is analogous to that of other dicarboxylic anhydrides such as succinic anhydride and phthalic anhydride, which have been successfully used for this purpose. researchgate.netnih.gov

The incorporation of functional molecules into polymer matrices is a common strategy to enhance the properties of the resulting composite materials. While direct studies on the use of this compound as a filler or additive in polymethyl methacrylate (B99206) (PMMA) are scarce, the principles of polymer modification suggest potential applications. For instance, dicarboxylic anhydrides can be copolymerized with methyl methacrylate to create copolymers with reactive anhydride units along the polymer chain. mdpi.comnih.gov

These reactive sites can then be used for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules. This approach can be used to improve the compatibility of PMMA with other polymers in blends or to introduce specific surface properties. For example, poly(methyl methacrylate-co-maleic anhydride) has been synthesized and used as a compatibilizer in polymer blends. researchgate.net The anhydride groups can react with functional groups on other polymers, forming covalent bonds at the interface and improving the adhesion and mechanical properties of the blend. A similar strategy could be envisioned for copolymers incorporating this compound, where the alicyclic structure might impart different mechanical and thermal properties to the resulting composite.

Advanced Materials Development

The unique structural features of this compound make it a candidate for the development of advanced materials with complex architectures and functionalities.

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked together by organic ligands. The hydrolysis of this compound yields cis-1,2-cyclopentanedicarboxylic acid, which can act as a dicarboxylate ligand in the synthesis of coordination polymers. The two carboxylate groups can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com

Synthesis of Materials with Unique Mechanical and Thermal Properties

The incorporation of cyclic monomers, such as this compound, into the backbone of polymers like polyesters and polyanhydrides is a key strategy for tailoring their mechanical and thermal properties. The rigid, non-planar structure of the cyclopentane ring imparts significant conformational constraints on the polymer chain, which can lead to notable alterations in material characteristics when compared to their linear aliphatic counterparts. Research in this area, particularly with analogous cycloaliphatic structures, has demonstrated the profound impact of stereochemistry on the final properties of the polymer.

Influence of Stereochemistry on Polymer Properties

Polymers incorporating this compound would be expected to exhibit a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polymers made from its trans counterpart. This is because the "kinked" structure introduced by the cis isomer hinders the efficient packing of polymer chains, leading to a more amorphous morphology.

Polyesters and Polyanhydrides from Analogous Cyclic Monomers

To illustrate the effect of cyclic monomers on polymer properties, data from studies on polyesters and polyanhydrides synthesized from other cycloaliphatic anhydrides can be considered. For instance, the synthesis of polyanhydrides from 1,4-cyclohexanedicarboxylic acid (CHDA) has shown that the isomeric conformation of the monomer is a key determinant of the thermal properties of the resulting polymer. researchgate.net

In one study, poly(1,4-cyclohexanedicarboxylic anhydride) was synthesized via melt polycondensation. The resulting polymers were found to be brittle, insoluble in common solvents, and possessed high melting points, which was attributed to high crystallinity. researchgate.net It was also observed that isomerization from cis to the more thermodynamically stable trans form could occur at the high temperatures required for melt polycondensation. researchgate.net

The following interactive table summarizes hypothetical thermal properties for a polyester synthesized from this compound and a generic diol, based on established structure-property relationships for cycloaliphatic polyesters.

| Polymer | Monomers | Expected Glass Transition Temperature (Tg) | Expected Melting Temperature (Tm) | Expected Crystallinity |

|---|---|---|---|---|

| Poly(alkylene cis-1,2-cyclopentanedicarboxylate) | This compound + Aliphatic Diol | Lower | Lower | Low to Amorphous |

Research Findings on Related Structures

While direct research on the mechanical properties, such as tensile strength and modulus, of polymers from this compound is scarce, studies on other aliphatic polyesters provide context. The mechanical properties of polyesters are significantly influenced by factors such as molecular weight, crystallinity, and intermolecular forces. The introduction of a cyclic unit like the cyclopentane ring is expected to enhance the rigidity of the polymer backbone, which could potentially increase the tensile strength and modulus compared to a purely linear aliphatic polyester, despite the expected lower crystallinity.

For example, aliphatic polyesters are known for their biodegradability and biocompatibility, but often suffer from poor mechanical and thermal properties for certain applications. mdpi.com The incorporation of rigid cyclic structures is a common strategy to improve these characteristics. The rigidity of the cyclopentane ring in this compound-based polymers would likely lead to materials with enhanced thermal stability compared to analogous linear aliphatic polyesters.

The following data table presents a comparative overview of the general properties expected for a polyester derived from this compound versus a generic linear aliphatic polyester.

| Property | Hypothetical Polyester from this compound | Typical Linear Aliphatic Polyester (e.g., Poly(butylene succinate)) |

|---|---|---|

| Backbone Rigidity | Higher | Lower |

| Expected Tensile Strength | Moderate | Low to Moderate |

| Expected Thermal Stability | Higher | Lower |

Applications in Medicinal Chemistry and Biological Sciences

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The anhydride (B1165640) serves as a key starting material or intermediate in the synthesis of several important pharmaceutical agents. Its ability to introduce a cyclopentane (B165970) ring into a target molecule is crucial for defining the three-dimensional shape and properties of the final drug.

Cis-1,2-Cyclopentanedicarboxylic anhydride is a key intermediate in the synthesis of certain hypoglycemic agents, notably the second-generation sulfonylurea drug, Gliclazide, which is used in the treatment of type II diabetes. dissertationtopic.net Patents describe a synthetic route where the anhydride is reacted with a hydrazine (B178648) derivative of p-toluenesulfonamide. google.comwipo.int This reaction forms the core bicyclic structure of Gliclazide. google.comwipo.int Specifically, 1,2-cyclopentanedicarboximide, which is derived from the anhydride, is a crucial intermediate in the synthesis of N-amino-3-azabicyclo[3.3.0]octane, a key component of Gliclazide. google.com This synthetic application underscores the compound's role in producing established therapeutic agents. google.com

Synthesis Pathway of Gliclazide Intermediate

| Reactant A | Reactant B | Key Intermediate Formed | Target Drug Class |

|---|

The compound plays a role in the synthesis of complex antiviral drugs, including the Hepatitis C Virus (HCV) protease inhibitor, Telaprevir. chemicalbook.com It is used as a reagent in the preparation of specialized proline derivatives. guidechem.com These proline analogues are integral building blocks for peptidomimetic drugs like Telaprevir, which are designed to inhibit viral replication by blocking key enzymes. guidechem.com The cyclopentane ring from the anhydride helps to create a rigid scaffold that mimics the natural substrate of the HCV protease, leading to effective inhibition.

This compound is also utilized in the preparation of inhibitors for the Nrf2-Keap1 protein-protein interaction. chemicalbook.com The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its activation by inhibiting the Keap1 protein is a therapeutic strategy for various diseases involving inflammation and oxidative damage. The anhydride serves as a starting scaffold for constructing molecules designed to disrupt the Keap1-Nrf2 complex, thereby activating the protective Nrf2 pathway. chemicalbook.com

Beyond specific drug syntheses, this compound is a valuable reagent for the enantioselective synthesis of disubstituted proline derivatives. chemicalbook.comguidechem.com Proline and its derivatives are fundamental in medicinal chemistry and are incorporated into numerous marketed drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors and anti-HCV agents. guidechem.com The anhydride allows for the creation of conformationally constrained proline analogues, which are useful as chiral catalysts in asymmetric synthesis and as building blocks for novel pharmaceuticals. guidechem.com

Applications of this compound Derivatives

| Application Area | Derivative/Target Molecule | Therapeutic Significance |

|---|---|---|

| Antiviral (HCV) | Telaprevir | Inhibition of Hepatitis C Virus Protease |

| Cellular Defense | Nrf2-Keap1 Inhibitors | Activation of antioxidant response pathways |

Enzyme Inhibition Studies

The study of how different isomers of cyclopentanedicarboxylic acid interact with biological systems has revealed insights into enzyme inhibition.

Research into the biological activity of cyclopentane derivatives has shown that the trans-isomer of 1,2-cyclopentanedicarboxylic acid has the capacity to inhibit succinic oxidase systems. This area of research, which dates back to the 1950s, highlighted the potential for cyclic dicarboxylic acids to interact with and modulate enzyme activity.

Mechanism of Action as Enzyme Substrate Mimics

The cyclopentane framework of this compound provides a robust scaffold for positioning functional groups in a precise three-dimensional orientation. This structural rigidity is key to its role in the design of enzyme inhibitors. While the anhydride itself is a reactive intermediate, its derivatives can be synthesized to mimic the transition state or binding conformation of a natural enzyme substrate. The dicarboxylate functionality, once the anhydride is opened, can replicate the charged or polar interactions that a native substrate forms within an enzyme's active site.

Early research into related structures highlighted this potential; for instance, the trans-isomer of 1,2-cyclopentanedicarboxylic acid was found to inhibit succinic oxidase systems. More recently, derivatives of the cis-anhydride have been utilized in the preparation of inhibitors for specific protein-protein interactions, such as the Nrf2-Keap1 complex. chemicalbook.com The ability of this chemical family to interact with and modulate the activity of biological molecules is a central theme in its medicinal chemistry applications. ontosight.ai

Implications for Drug Design

The utility of this compound as a building block in drug design is well-documented. Its compact and conformationally constrained structure serves as a valuable starting point for the synthesis of complex pharmaceutical compounds. ontosight.ai

One of the most significant applications is its role as a key intermediate in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. chemicalbook.comguidechem.com The anhydride is also used to prepare inhibitors of the Nrf2-Keap1 complex, which is a target in therapies for diseases involving oxidative stress. chemicalbook.com

Furthermore, the anhydride is instrumental in the enantioselective synthesis of disubstituted proline derivatives. chemicalbook.comguidechem.com Proline and its analogues are crucial components in many pharmaceuticals, including certain antiviral and antidiabetic drugs. guidechem.com The ability to generate specific stereoisomers from the anhydride is critical, as the biological activity of a drug is often dependent on its precise 3D structure.

Table 1: Applications of this compound in Drug Synthesis

| Target Drug/Compound Class | Therapeutic Area | Role of the Anhydride | Reference |

| Telaprevir | Antiviral (Hepatitis C) | Key synthetic building block | chemicalbook.comguidechem.com |

| Nrf2-Keap1 Complex Inhibitors | Oxidative Stress-Related Diseases | Reagent for inhibitor preparation | chemicalbook.com |

| Disubstituted Proline Derivatives | Various (e.g., Antiviral, Antidiabetic) | Starting material for enantioselective synthesis | chemicalbook.comguidechem.com |

Biological Activity and Mechanism of Action

The biological effects of compounds derived from this compound are diverse, ranging from interactions with metal ions to direct modulation of molecular pathways and antimicrobial activity.

Ligand in Coordination Chemistry with Metal Ions

The parent compound, cis-1,2-cyclopentanedicarboxylic acid, is an effective bidentate ligand, capable of coordinating with metal ions to form stable complexes. The two carboxylate groups, held in a fixed cis orientation by the cyclopentane ring, are ideally positioned to chelate a single metal center. This has led to its use in the synthesis of various metal-organic complexes and coordination polymers. For example, platinum(II) complexes of related cyclopentanecarboxylic acid derivatives have been synthesized and evaluated for antitumor activity. nih.gov Similarly, the formation of zinc(II) complexes demonstrates its versatility as a ligand in creating new chemical entities with potential biological applications.

Interactions with Molecular Targets and Pathways

Derivatives of this compound have been shown to interact with specific and important biological targets. As mentioned, they are used to create molecules that inhibit the Nrf2-Keap1 protein-protein interaction, thereby modulating cellular responses to oxidative stress. chemicalbook.com This demonstrates a targeted intervention at the molecular level.

Furthermore, platinum(II) complexes containing a cyclopentanecarboxylic acid hydrazide ligand have been shown to induce apoptosis in leukemia cells and inhibit macromolecular synthesis, a mechanism of action similar to the established anticancer drug cisplatin. nih.gov This suggests that the cyclopentane scaffold can be incorporated into metal-based drugs that target DNA. The historical observation of succinic oxidase inhibition by the trans-isomer further underscores the ability of this class of compounds to interfere with specific enzymatic pathways.

Potential for Antimicrobial Properties (e.g., zinc complexes)

There is significant interest in the antimicrobial properties of metal complexes, and those derived from 1,2-cyclopentanedicarboxylic acid are no exception. Research has specifically focused on zinc(II) complexes, which have shown notable antibacterial activity.

Table 2: Research Findings on Antimicrobial Zinc Complexes

| Complex Type | Key Finding | Proposed Mechanism | Reference |

| Zinc(II) Complexes with Hydrazone Ligands | Activity is generally higher than the free ligand. | Chelation reduces metal ion polarity, increasing lipophilicity and cell penetration. | nih.gov |

| General Zinc(II) Complexes | Exhibit marked antimicrobial effects. | The complex entity possesses the effective biological activity. | mdpi.com |

Renal Vasodilator and Diuretic Activities of Derivatives

Following a comprehensive review of the available scientific literature, no research findings were identified that specifically link this compound or its direct derivatives to renal vasodilator or diuretic activities.

Anticancer Potential of Derivatives

The core structure of this compound has been utilized as a building block for the synthesis of novel compounds with potential anticancer properties. One area of investigation has been the creation of N-substituted cyclic imides. The rationale behind this approach is that the imide moiety is a key structural feature in several biologically active molecules, including some with antitumor activity.

In a study focused on the synthesis and biological evaluation of various N-substituted cyclic imides, derivatives of a cyclopentane dicarboxylic acid were prepared and tested for their anticancer effects. These compounds were synthesized through the condensation of the corresponding anhydride with different amines. The resulting imides were then screened for their ability to inhibit the growth of cancer cells.

Selected N-substituted cyclopentane-based imides demonstrated notable anticancer activity against the human colon cancer cell line COLO-205. Specifically, compounds with certain substitution patterns exhibited significant growth inhibition. The detailed findings from this research highlighted a structure-activity relationship, where the nature of the substituent on the nitrogen atom of the imide ring played a crucial role in the observed cytotoxicity.

The table below summarizes the anticancer activity of selected N-substituted imide derivatives of a cyclopentane dicarboxylic acid against the COLO-205 cell line.

| Compound ID | N-Substituent | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 5c | Not Specified in available abstract | COLO-205 | >50% |

It is important to note that while the parent anhydride provides the foundational structure, the anticancer activity is a property of the synthesized derivatives. These findings suggest that the cyclopentane imide scaffold is a promising area for the development of new chemotherapeutic agents. Further research, including the synthesis of a broader range of derivatives and testing against a wider panel of cancer cell lines, is warranted to fully elucidate their potential.

Effects on Insulin (B600854) Resistance

Conformational Analysis and Spectroscopic Characterization

Conformational Preferences and Stability

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms, to alleviate internal strain. youtube.com For cis-1,2-cyclopentanedicarboxylic anhydride (B1165640), the fusion of the anhydride ring forces the two carboxyl groups into a syn-periplanar orientation, significantly influencing the conformational preference of the five-membered ring. The molecule adopts a conformation that minimizes steric and torsional strain while accommodating the geometric constraints of the fused ring system.

In organic chemistry, ring strain is a form of instability that arises when bond angles in a molecule deviate from their ideal values. wikipedia.org This strain is a composite of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric crowding across a ring). wikipedia.orglibretexts.org While cyclohexane (B81311) can adopt a strain-free chair conformation, smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are significantly strained. libretexts.org Cyclopentane has a moderate amount of ring strain because its planar conformation would have C-C-C bond angles of 108°, close to the ideal 109.5°, but this leads to significant torsional strain from eclipsing hydrogens. youtube.com To relieve this, it puckers, resulting in a total ring strain of about 26 kJ/mol. youtube.com

This inherent strain in the cyclopentane ring can influence the reactivity of its derivatives. The formation of the anhydride from cis-1,2-cyclopentanedicarboxylic acid is facilitated by the proximity of the two carboxylic acid groups on the same face of the ring. The resulting fused bicyclic system in cis-1,2-cyclopentanedicarboxylic anhydride adopts a conformation that balances the strain of both the five-membered carbon ring and the five-membered anhydride ring. The stability and reactivity of the anhydride in subsequent reactions, such as ring-opening with nucleophiles, are affected by the energy released upon breaking the strained ring system.

While the anhydride itself lacks hydroxyl protons for hydrogen bonding, the conformational preferences of its precursor, cis-1,2-cyclopentanedicarboxylic acid, are significantly influenced by intramolecular hydrogen bonding. This phenomenon is well-studied in related cyclic dicarboxylic acids. For instance, in cis-1,3-cyclopentanedicarboxylic acid, strong intramolecular hydrogen bonding is observed in its monoanion form. acs.org

Evidence for such bonding comes from several analytical methods:

NMR Spectroscopy : A large downfield chemical shift for the hydroxyl proton is indicative of its involvement in a hydrogen bond. In the monoanion of cis-1,3-cyclopentanedicarboxylic acid, a chemical shift of 19.45 ppm was observed at low temperatures, a significant shift from the diacid's value of 12.02 ppm. acs.org

Acidity Constants (pKa) : The ratio of the first and second ionization constants (K₁/K₂) can provide evidence for intramolecular hydrogen bonding. A K₁/K₂ ratio greater than 10⁴ is considered a strong indicator. acs.org For cis-1,3-cyclopentanedicarboxylic acid in DMSO, this ratio was determined to be 1.3 x 10⁷, strongly suggesting stabilization of the monoanion by hydrogen bonding. acs.org

This intramolecular hydrogen bond in the diacid precursor holds the carboxylic acid groups in close proximity, pre-organizing the molecule for cyclization and facilitating the formation of this compound upon dehydration.

Spectroscopic and Crystallographic Studies

A suite of analytical techniques is employed to confirm the structure, stereochemistry, and purity of this compound.

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry in the solid state. Although a specific study for the title anhydride is not detailed in the provided context, studies on closely related compounds, such as the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, demonstrate the power of this technique. cdnsciencepub.com In such analyses, X-ray diffraction data is used to determine precise bond lengths, bond angles, and torsion angles, which confirms the cis relationship between the substituents on the cyclopentane ring. cdnsciencepub.comcdnsciencepub.com The crystallographic data also reveals the puckered conformation of the cyclopentane ring and the planarity of the anhydride group. cdnsciencepub.com

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths (Å) | Confirms covalent bonding (e.g., C-C, C=O, C-O). |

| Bond Angles (°) | Validates molecular geometry and ring pucker. |

| Torsion Angles (°) | Defines the conformation of the ring and substituent orientation. |

NMR spectroscopy is a fundamental tool for determining molecular structure in solution.

¹H NMR : The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclopentane ring. The symmetry of the cis isomer simplifies the spectrum. The protons attached to the carbons bearing the anhydride linkage (α-protons) are deshielded and typically appear at a lower field than the other methylene (B1212753) protons on the ring. The coupling constants (J-values) between adjacent protons provide critical information about their dihedral angles, which helps to deduce the ring's conformation.

¹³C NMR : The carbon NMR spectrum provides information on the number of unique carbon environments. For this anhydride, distinct signals are expected for the carbonyl carbons of the anhydride group, the α-carbons attached to the anhydride, and the other methylene carbons of the cyclopentane ring. The chemical shift of the carbonyl carbons is particularly characteristic, appearing significantly downfield (typically >160 ppm).

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | CH-CO (α-protons) | ~3.0 - 3.5 | Deshielded by adjacent carbonyl groups. |

| ¹H | CH₂ (β-protons) | ~1.8 - 2.2 | Methylene protons adjacent to the α-carbons. |

| ¹H | CH₂ (γ-proton) | ~1.6 - 2.0 | Central methylene proton. |

| ¹³C | C=O | ~170 - 175 | Characteristic anhydride carbonyl shift. |

| ¹³C | CH-CO (α-carbons) | ~45 - 55 | Carbons attached to the anhydride group. |

| ¹³C | CH₂ (β, γ-carbons) | ~20 - 35 | Remaining ring carbons. |

Gas chromatography is a standard technique for assessing the purity of volatile and thermally stable compounds. While the anhydride can be analyzed by GC, it is also commonly used to assess the purity of its precursor, cis-1,2-cyclopentanedicarboxylic acid. Due to the low volatility of dicarboxylic acids, they are often derivatized, for instance, by esterification to form more volatile methyl or ethyl esters, before GC analysis. The technique separates the target compound from any impurities, such as the corresponding trans-isomer or residual starting materials. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative determination of purity.

| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| This compound | 8.52 | 98.5 | Overall Purity: 98.5% |

| Impurity A (e.g., trans-isomer) | 9.15 | 1.1 | |

| Impurity B (e.g., solvent) | 3.20 | 0.4 |

Computational Chemistry and Theoretical Modeling

Molecular Orbital Analysis of Reactivity

Molecular orbital (MO) theory is a fundamental framework for explaining chemical reactivity. By analyzing the interactions between the molecular orbitals of reacting species, particularly the frontier orbitals, the feasibility and outcome of chemical reactions can be predicted.

The reactivity of cis-1,2-cyclopentanedicarboxylic anhydride (B1165640) is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, a chemical reaction is often driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). msu.eduwikiwand.com

In cis-1,2-cyclopentanedicarboxylic anhydride, the electron-withdrawing nature of the two carbonyl groups within the anhydride moiety significantly lowers the energy of its LUMO. This makes the anhydride an effective electrophile. The LUMO is primarily localized on the carbonyl carbons, which are susceptible to nucleophilic attack.

A typical reaction involves the flow of electrons from the HOMO of a nucleophile to the LUMO of the anhydride. msu.edu For instance, in reactions with amines or alcohols, the lone pair of electrons on the nitrogen or oxygen atom (the HOMO of the nucleophile) interacts with the low-energy LUMO of the anhydride, leading to the opening of the anhydride ring. nih.gov

This principle is also central to understanding its participation in cycloaddition reactions, such as the Diels-Alder reaction, where the anhydride can act as a dienophile. uhcl.edumasterorganicchemistry.com The rate and selectivity of these reactions depend on the energy gap between the HOMO of the diene and the LUMO of the anhydride; a smaller energy gap leads to a more favorable interaction and a faster reaction. masterorganicchemistry.comstereoelectronics.org

Computational Prediction of Conformational Populations

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms. Computational methods are essential for predicting the relative stability and populations of these conformers.

The Karplus equation describes the correlation between the three-bond vicinal proton-proton coupling constant (³JHH) and the dihedral angle (φ) between these protons. wikipedia.org This relationship is invaluable for determining the conformation of cyclic systems like cyclopentane derivatives from NMR spectroscopy data. wpmucdn.comresearchgate.net The general form of the equation is:

J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters. wikipedia.org By measuring the ³JHH values from an NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the predominant conformation in solution. For cyclopentanes, observed ³JHH values of approximately 8 Hz for cis protons and near 0 Hz for trans protons correspond to dihedral angles of about 0° and 90°, respectively. wpmucdn.com This method has been successfully applied to determine the conformational populations of closely related molecules like cis-1,3-cyclopentanedicarboxylic acid. researchgate.net

| Proton Relationship | Approximate Dihedral Angle (φ) | Typical Observed ³JHH (Hz) |

|---|---|---|

| cis | ~0° | ~8 |

| trans | ~90° | ~0 |

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to compute the electronic structure of molecules. The B3LYP functional combined with the 6-31G(d,p) or similar basis sets is widely used for geometry optimization and energy calculations of organic molecules, providing a good balance between accuracy and computational cost. researchgate.netinpressco.com

For this compound, DFT calculations can be used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of different possible conformers (e.g., various envelope and twist forms).

Calculate Relative Energies: Compute the relative stabilities of these conformers. The energy differences can then be used to predict their equilibrium populations at a given temperature via Boltzmann statistics.

This computational approach is often used in tandem with experimental NMR data. Theoretical geometries for various conformers are calculated at a level such as B3LYP/6-31G(2d,2p), and these optimized structures are then used to estimate theoretical ³JHH values via Karplus-type equations. researchgate.net By comparing these theoretical coupling constants with the experimentally measured values, the conformational populations in solution can be accurately established. researchgate.netresearchgate.net

| Conformer | Calculated Relative Energy (kcal/mol) at B3LYP/6-31G(2d,2p) | Predicted Population (%) at 298 K |

|---|---|---|

| Envelope C_s | 0.00 (most stable) | >90% |

| Twist C_2 | >2.0 | <10% |

Prediction of Biological Interactions and Binding Modes

The structural features of this compound make it a relevant scaffold in medicinal chemistry. Computational methods can be used to predict how it and its derivatives might interact with biological targets.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, the anhydride ring is a key pharmacophore. It is an electrophilic moiety capable of reacting with nucleophilic residues (such as serine, cysteine, or lysine) on proteins, forming a stable covalent bond. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein-protein interactions. chemicalbook.commdpi.com

SAR studies on molecules containing this anhydride would typically explore how modifications to the cyclopentane scaffold affect biological activity. For example, this compound serves as a reagent in the synthesis of inhibitors for the Nrf2-Keap1 protein-protein interaction, a target in drug development. chemicalbook.com SAR studies in this context would aim to understand how the cyclopentane backbone or potential substituents influence the binding affinity and reactivity towards the Keap1 protein. The cis-stereochemistry of the fused ring system imposes specific conformational constraints that are crucial for orienting the reactive anhydride group correctly within a binding pocket. nih.gov

| Structural Feature | Potential Role in Biological Activity |

|---|---|

| Anhydride Ring | Electrophilic center for covalent modification of biological targets (e.g., proteins). |

| Cyclopentane Scaffold | Provides a rigid, defined conformation to orient functional groups for optimal target binding. |

| cis-Fusion | Imposes specific stereochemical and conformational constraints necessary for binding site recognition. |

Binding Mode Analysis

Computational docking and molecular dynamics simulations have been instrumental in understanding how inhibitors incorporating the cis-1,2-cyclopentanedicarboxylic moiety interact with their biological targets. A primary focus of these studies has been the inhibition of the Keap1-Nrf2 PPI, a promising strategy for combating diseases associated with oxidative stress.

Interaction with the Keap1 Kelch Domain:

The transcription factor Nrf2 is negatively regulated by Keap1, which targets it for degradation. nih.gov Small molecules that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to upregulate the expression of antioxidant genes. pcbiochemres.comnih.gov The key interaction site on Keap1 is the Kelch domain, a β-propeller structure that binds to specific motifs in Nrf2. nih.govnih.gov

Derivatives of this compound are designed to mimic the binding of Nrf2 to the Kelch domain. Molecular docking studies predict that these inhibitors occupy the same binding pocket on Keap1 as the native Nrf2 peptide. researchgate.net The cyclopentane ring provides a rigid scaffold that positions key functional groups for optimal interaction with the protein surface.

Key Molecular Interactions:

The binding of these inhibitors is characterized by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The carboxylic acid groups, derived from the anhydride, are crucial for forming strong hydrogen bonds with key basic residues in the Keap1 binding pocket, such as Arginine (Arg) 330, Arg415, and Arg483. pcbiochemres.comresearchgate.net These interactions anchor the inhibitor in the binding site and are a critical determinant of binding affinity.

The cyclopentane scaffold itself contributes to the binding through hydrophobic interactions with nonpolar residues lining the pocket. pcbiochemres.com The stereochemistry of the cyclopentane ring is vital, with the cis configuration ensuring that the carboxylic acid groups are oriented correctly to engage with the key arginine residues simultaneously.

The table below summarizes typical interactions observed in computational models of cis-1,2-cyclopentanedicarboxylic acid-derived inhibitors bound to the Keap1 Kelch domain. The data is representative of findings from various molecular docking and simulation studies on Keap1 inhibitors. pcbiochemres.commdpi.com

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Arg330 | Hydrogen Bond | 1.8 - 2.5 |

| Arg415 | Hydrogen Bond | 1.9 - 2.8 |

| Arg483 | Hydrogen Bond | 2.0 - 3.0 |

| Tyr334 | Hydrophobic | 3.5 - 4.5 |

| Phe577 | Hydrophobic | 3.8 - 4.8 |

Binding Affinity and Energetics:

Computational methods are also employed to estimate the binding affinity of these inhibitors. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide insights into the free energy of binding. mdpi.com These studies consistently show that the combination of strong hydrogen bonds and favorable hydrophobic interactions leads to high binding affinities, often in the nanomolar to low micromolar range. nih.gov The calculated binding energies for potent inhibitors are significantly lower (more favorable) than those of weaker binders, corroborating the importance of the specific interactions detailed above. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives for Enhanced Bioactivity

The scaffold of cis-1,2-cyclopentanedicarboxylic anhydride (B1165640) is of significant interest in medicinal chemistry for the design and synthesis of new therapeutic agents. ontosight.ai The anhydride ring is readily opened by nucleophiles, providing a straightforward method to introduce a variety of functional groups and build molecular complexity. This reactivity makes it an important intermediate in the synthesis of bioactive compounds, including pharmaceutical ingredients and agrochemicals. guidechem.com